Comparative LOD and LOQ: (Des-Thr5)-Glucagon versus (Des-Gly4)-Glucagon in Synthetic Glucagon API
In a 2025 study published in the Journal of the American Society for Mass Spectrometry, (Des-Thr5)-Glucagon was quantitatively characterized alongside the structurally similar deletion impurity (Des-Gly4)-Glucagon in synthetic glucagon API [1]. The study developed and validated UPLC-HRMS methods in both full scan and pseudo-MRM modes for the specific identification and accurate quantitation of these coeluting peptide impurities [1].
| Evidence Dimension | Limit of Detection (LOD) as percentage of main peak |
|---|---|
| Target Compound Data | 0.02% |
| Comparator Or Baseline | (Des-Gly4)-Glucagon: 0.01% |
| Quantified Difference | 2-fold higher LOD (0.02% vs 0.01%) |
| Conditions | UPLC-HRMS full scan and pseudo-MRM modes; concentration range 0.25-25 μg/mL; synthetic glucagon API samples |
Why This Matters
This difference establishes the minimum detectable level for (Des-Thr5)-Glucagon in method validation, which is essential for setting appropriate system suitability criteria and impurity acceptance thresholds in regulatory submissions.
- [1] Kodidasu, A., Acharyya, K., & Ramu, V. G. (2025). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. Journal of the American Society for Mass Spectrometry. DOI: 10.1021/jasms.5c00105. View Source
